molecular formula C12H12ClN3S B1666934 1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine CAS No. 163107-37-7

1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine

Cat. No. B1666934
M. Wt: 265.76 g/mol
InChI Key: WVNNKWMXNNPTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine is a member of the class of 1,3-thiazoles that is 2-[2-(propan-2-ylidene)hydrazino]-1,3-thiazole carrying an additional 4-chlorophenyl substituent at position 4. It has a role as an EC 2.3.1.48 (histone acetyltransferase) inhibitor. It is a member of 1,3-thiazoles, a hydrazone and a member of monochlorobenzenes.

Scientific Research Applications

Synthesis and Chemical Characterization

  • One-Pot Synthesis : The compound is involved in an efficient one-pot synthesis process, combining Hantzsch-thiazole synthesis and Knorr-pyrazole reaction. This results in the production of various aryl-substituted ethyl 1-(thiazol-2-yl)-1Hpyrazole-3-carboxylates with moderate to high yields (Gu et al., 2014).

  • Synthesis and Reactions with Nucleophiles : Involvement in reactions with various hydrazine derivatives, leading to the formation of different compounds with potential applications in antiviral research (Sayed & Ali, 2007).

Antimicrobial Applications

  • Antimicrobial Activity : Demonstrated moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).

  • Synthesis of Antimicrobial Agents : Used in the synthesis of various forms of antimicrobial agents, including formazans and Schiff bases, exhibiting moderate antimicrobial activity (Sah et al., 2014).

Anticancer Research

  • Anticancer Agent Synthesis : Utilized in the preparation of compounds with promising anticancer activity, particularly against the breast carcinoma cell line MCF-7, indicating potential as therapeutic agents (Gomha et al., 2014).

Other Applications

  • Antioxidant Properties : Exhibits promising antioxidant activity, a property crucial for various medical and pharmacological applications (Durgeswari et al., 2021).

properties

CAS RN

163107-37-7

Product Name

1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine

Molecular Formula

C12H12ClN3S

Molecular Weight

265.76 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12ClN3S/c1-8(2)15-16-12-14-11(7-17-12)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,16)

InChI Key

WVNNKWMXNNPTIF-UHFFFAOYSA-N

SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BF1;  BF-1;  BF 1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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